(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the benzodioxole moiety, and the attachment of the nitroanilino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity against certain enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways involved in diseases, leading to the development of new treatments.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O4S/c19-8-14(22-21-12-2-1-3-13(7-12)23(24)25)18-20-15(9-28-18)11-4-5-16-17(6-11)27-10-26-16/h1-7,9,21H,10H2/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKATVOVHTSIC-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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